molecular formula C8H5BrClNO2S B1413779 5-Bromo-2-cyano-4-methylbenzenesulfonyl chloride CAS No. 1805487-50-6

5-Bromo-2-cyano-4-methylbenzenesulfonyl chloride

Cat. No. B1413779
CAS RN: 1805487-50-6
M. Wt: 294.55 g/mol
InChI Key: LZBATHWPBPEECA-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-4-methylbenzenesulfonyl chloride (5-Br-2-CN-4-MBSC) is a reagent used in a variety of synthetic organic chemistry experiments. It is a highly useful reagent due to its ability to react with a wide range of organic molecules and its relatively low toxicity. 5-Br-2-CN-4-MBSC is a valuable tool for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

5-Br-2-CN-4-MBSC is widely used in the laboratory for a variety of synthetic organic chemistry experiments. It has been used in the synthesis of various compounds, including peptides, peptidomimetics, and heterocyclic compounds. It has also been used in the synthesis of compounds with potential therapeutic applications, such as inhibitors of protein-protein interactions. 5-Br-2-CN-4-MBSC has been used in the synthesis of compounds that have been evaluated as potential antifungal agents and anti-inflammatory agents.

Mechanism of Action

5-Br-2-CN-4-MBSC is a nucleophilic reagent that is capable of undergoing a variety of reactions with organic molecules. It can react with alkenes and aromatic rings to form new carbon-carbon bonds. It can also react with amines to form amides, and with alcohols to form ethers. 5-Br-2-CN-4-MBSC can also be used in the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2-CN-4-MBSC have not been extensively studied. It is known that 5-Br-2-CN-4-MBSC is not acutely toxic and does not have any known mutagenic or carcinogenic effects. However, prolonged exposure to high concentrations of 5-Br-2-CN-4-MBSC may cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

The major advantage of using 5-Br-2-CN-4-MBSC in synthetic organic chemistry experiments is its ability to react with a wide range of organic molecules. It is also relatively inexpensive and easy to obtain. The major limitation of 5-Br-2-CN-4-MBSC is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

Given the wide range of potential applications of 5-Br-2-CN-4-MBSC, there are numerous potential future directions for research. These include the development of new synthetic methods that utilize 5-Br-2-CN-4-MBSC, the synthesis of new compounds with potential therapeutic applications, and further studies on the biochemical and physiological effects of 5-Br-2-CN-4-MBSC. In addition, further research on the environmental fate and toxicity of 5-Br-2-CN-4-MBSC is needed.

properties

IUPAC Name

5-bromo-2-cyano-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO2S/c1-5-2-6(4-11)8(3-7(5)9)14(10,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBATHWPBPEECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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